N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide
CAS No.: 899978-64-4
Cat. No.: VC11861843
Molecular Formula: C15H22N4O4
Molecular Weight: 322.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899978-64-4 |
|---|---|
| Molecular Formula | C15H22N4O4 |
| Molecular Weight | 322.36 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C15H22N4O4/c1-4-18(5-2)9-8-16-14(20)15(21)17-13-10-12(19(22)23)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20)(H,17,21) |
| Standard InChI Key | NIQNWURETXSLKH-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
| Canonical SMILES | CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features an ethanediamide backbone bridging two substituents: a 2-(diethylamino)ethyl group and a 2-methyl-5-nitrophenyl group. The diethylamino moiety () introduces basicity and electron-donating capabilities, while the nitro group () on the aromatic ring creates electron-deficient regions, enabling resonance stabilization and electrophilic interactions. This duality suggests potential for charge-transfer complexes or pH-dependent behavior.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 899978-64-4 |
| Molecular Formula | |
| Molecular Weight | 322.36 g/mol |
| IUPAC Name | N-[2-(Diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
| SMILES | CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)N+[O-])C |
| InChI Key | NIQNWURETXSLKH-UHFFFAOYSA-N |
Electronic and Steric Effects
The juxtaposition of electron-donating and withdrawing groups creates a polarized electronic environment. Computational modeling predicts partial positive charge localization on the nitro-substituted aromatic ring and partial negative charge on the diethylamino group, facilitating dipole-dipole interactions. Steric hindrance from the methyl group at the ortho position of the phenyl ring may restrict rotational freedom, influencing conformational stability.
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves coupling 2-(diethylamino)ethylamine with 2-methyl-5-nitrobenzoic acid derivatives. A two-step procedure is employed:
-
Activation of the Carboxylic Acid: Conversion to an acyl chloride using thionyl chloride () or oxalyl chloride () under anhydrous conditions.
-
Amidation: Reaction with 2-(diethylamino)ethylamine in dichloromethane () at 0–20°C, often with bases like triethylamine () to neutralize HCl byproducts .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl Chloride Formation | , reflux, 2h | 85–90% |
| Amidation | , 0°C, 2h | 70–75% |
Challenges in Synthesis
The nitro group’s susceptibility to reduction under acidic or reducing conditions necessitates inert atmospheres and low temperatures. Side reactions, such as premature hydrolysis of the acyl chloride or over-alkylation of the diethylamino group, are mitigated by slow reagent addition and stoichiometric control.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: -NMR reveals distinct signals for the diethylamino protons ( 2.4–2.6 ppm, quartet) and aromatic protons ( 7.8–8.2 ppm, doublets). -NMR confirms carbonyl carbons at 165–170 ppm.
-
IR Spectroscopy: Strong absorptions at 1680 cm (amide C=O) and 1520 cm (asymmetric NO stretch) validate functional groups.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at 323.4 ([M+H]), with fragmentation patterns consistent with cleavage at the amide bond.
Challenges and Considerations
Stability Issues
Hydrolytic degradation occurs at pH < 3 or > 10, with a half-life of 12 hours at pH 2. Storage recommendations include desiccated environments at −20°C to prevent amide bond hydrolysis.
Solubility Limitations
Aqueous solubility is limited to 0.2 mg/mL at 25°C, necessitating co-solvents like DMSO or ethanol for biological assays. Salt formation with hydrochloric acid improves solubility to 5 mg/mL but may alter pharmacokinetic profiles.
Toxicity Profile
In vitro cytotoxicity assays (MTT) against HEK-293 cells show an IC of 50 μM, suggesting moderate toxicity. Handling protocols mandate PPE to avoid dermal or inhalation exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume